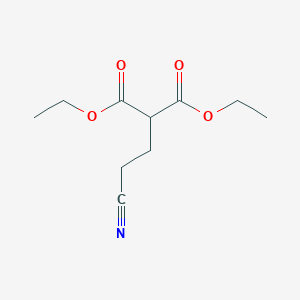

Diethyl 2-(2-cyanoethyl)malonate

Description

The exact mass of the compound Diethyl (2-cyanoethyl)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-cyanoethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJLOESDBPRZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169210 | |

| Record name | Diethyl (2-cyanoethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-62-5 | |

| Record name | Propanedioic acid, 2-(2-cyanoethyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2-cyanoethyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (2-cyanoethyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2-cyanoethyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(2-cyanoethyl)malonate, a derivative of diethyl malonate, is a versatile intermediate in organic synthesis, playing a crucial role as a building block for a variety of more complex molecules.[1][2] Its structure, featuring a reactive methylene group activated by two ester functionalities and a cyanoethyl arm, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with a focus on the underlying reaction mechanisms, and its applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 17216-62-5 | [3][4] |

| Molecular Formula | C₁₀H₁₅NO₄ | [5][6] |

| Molecular Weight | 213.23 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 115-118 °C at 2 mmHg | [3] |

| Density | 1.078 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.436 | [3] |

| InChIKey | YJJLOESDBPRZIP-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCOC(=O)C(CCC#N)C(=O)OCC | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Michael addition reaction, also known as cyanoethylation, between diethyl malonate and acrylonitrile.[2][7] This reaction is a classic example of a conjugate addition, where a carbanion generated from diethyl malonate acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile.[8]

Reaction Mechanism: The Michael Addition

The base-catalyzed Michael addition proceeds through the following key steps:

-

Deprotonation: A base, typically sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion then attacks the electrophilic β-carbon of acrylonitrile in a 1,4-conjugate addition, leading to the formation of a new carbon-carbon bond and an intermediate enolate.

-

Protonation: The intermediate enolate is protonated by the solvent or a weak acid to yield the final product, this compound.

Caption: Base-catalyzed Michael addition for the synthesis of this compound.

Selective Mono-alkylation: An Experimental Protocol

A significant challenge in the synthesis is the potential for a second Michael addition to occur, leading to the formation of Diethyl bis(2-cyanoethyl)malonate.[9] To favor the formation of the desired mono-adduct, it is crucial to control the stoichiometry of the reactants, particularly by using a molar ratio of base to diethyl malonate of approximately 1:1 or a slight excess of diethyl malonate.[9]

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

Sodium ethoxide (or sodium metal and absolute ethanol)

-

Anhydrous solvent (e.g., ethanol, THF, or DMF)[9]

-

Hydrochloric acid (for work-up)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0-1.1 equivalents) dropwise at room temperature.

-

Michael Addition: Cool the reaction mixture in an ice bath and add acrylonitrile (1.0 equivalent) dropwise, maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.[9]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[9]

Caption: Experimental workflow for the selective synthesis of this compound.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons) and the cyanoethyl group (two triplets for the two methylene groups).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the ethyl esters, the methylene carbons of the cyanoethyl group, the nitrile carbon, and the carbonyl carbons of the ester groups.[1]

-

FT-IR: The infrared spectrum will exhibit a strong absorption band for the nitrile group (-C≡N) around 2240 cm⁻¹ and a strong absorption for the ester carbonyl group (-C=O) around 1730 cm⁻¹.[1][10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and cyanoethyl groups.[1][11]

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its functional groups can be readily transformed into other functionalities, providing a versatile platform for molecular design.

Synthesis of Piperidine Derivatives

The cyanoethyl group can be reduced to a primary amine, which can then undergo intramolecular cyclization to form substituted piperidines.[9] Piperidine scaffolds are prevalent in a wide range of therapeutic agents, and this synthetic route offers a convenient method for their preparation.[12]

Precursor to GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are used in the treatment of various neurological disorders.[13] this compound serves as a key starting material in the synthesis of important GABA analogues like Baclofen and Pregabalin.

-

Baclofen: In one synthetic approach to Baclofen, a muscle relaxant, the key step involves a Michael addition of diethyl malonate to a substituted β-nitrostyrene.[1][14]

-

Pregabalin: Several synthetic routes to Pregabalin, an anticonvulsant and analgesic, utilize intermediates derived from the reaction of diethyl malonate with α,β-unsaturated esters.[5][7]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][5] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

References

- 1. brieflands.com [brieflands.com]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 4. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 5. homesitetask.zbjimg.com [homesitetask.zbjimg.com]

- 6. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbon Nucleophiles in the Mitsunobu Reaction. Mono and Dialkylation of Bis(2,2,2-trifluorethyl) Malonates [organic-chemistry.org]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. benchchem.com [benchchem.com]

- 13. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 14. soc.chim.it [soc.chim.it]

Diethyl 2-(2-cyanoethyl)malonate molecular weight and formula

An In-depth Technical Guide on Diethyl 2-(2-cyanoethyl)malonate

This document provides core technical data on this compound, a compound relevant to professionals in research, science, and drug development. The information is presented to facilitate easy access and comparison.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical interpretations.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₅NO₄ | [1][2][3] |

| Molecular Weight | 213.23 g/mol | [1][3][4] |

| CAS Number | 17216-62-5 | [1][2][4] |

| Linear Formula | NCCH₂CH₂CH(CO₂C₂H₅)₂ | |

| Density | 1.078 g/mL at 25 °C (lit.) | [3][4][5] |

| Boiling Point | 115-118 °C at 2 mm Hg (lit.) | [4][5] |

Structural Composition

The elemental composition of a molecule is a critical determinant of its chemical properties and reactivity. The following diagram illustrates the logical relationship and count of each element within the molecular formula of this compound.

Caption: Elemental composition of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Diethyl (2-Cyanoethyl)malonate | CAS 17216-62-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 17216-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 2-(2-cyanoethyl)malonate, a valuable reagent in organic synthesis. It details the compound's structure, chemical properties, and a representative synthetic protocol.

Chemical Structure and Nomenclature

This compound is a derivative of malonic acid. The central carbon of the malonate backbone is substituted with both a 2-cyanoethyl group and two ethoxycarbonyl groups.

-

IUPAC Name: diethyl 2-(2-cyanoethyl)propanedioate[1]

-

Synonyms: Diethyl (2-cyanoethyl)malonate, Propanedioic acid, (2-cyanoethyl)-, diethyl ester, 2-(2-CYANOETHYL)MALONIC ACID DIETHYL ESTER[2][3]

The canonical SMILES representation of the molecule is CCOC(=O)C(CCC#N)C(=O)OCC.[4][9]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 213.23 g/mol [1][2][4][8][9] |

| Form | Liquid[4][9] |

| Boiling Point | 115-118 °C at 2 mmHg[2][4][9][10] |

| Density | 1.078 g/mL at 25 °C[2][4][9][10] |

| Refractive Index (n20/D) | 1.436[2][4][9][10] |

| Flash Point | >113 °C (>230 °F)[2][4][9][10] |

| Storage Temperature | 2-8 °C[10] |

Synthesis Protocol: Michael Addition

This compound is typically synthesized via a Michael addition reaction between diethyl malonate and acrylonitrile.[11] This reaction involves the conjugate addition of a carbanion (enolate) from diethyl malonate to the electron-deficient alkene of acrylonitrile.

Experimental Protocol:

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

A basic catalyst (e.g., L-proline[11], Triton B[12][13], sodium ethoxide)

-

A suitable solvent (e.g., 1,4-dioxane, ethanol)

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of diethyl malonate in the chosen solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel. The flask should be placed in a cooling bath to manage the exothermic nature of the reaction.

-

The basic catalyst is added to the diethyl malonate solution.

-

Acrylonitrile is added dropwise to the stirred solution, maintaining the reaction temperature between 30-40°C.[12]

-

After the addition is complete, the mixture is stirred overnight at room temperature to ensure the reaction goes to completion.[12][13]

-

The reaction is then quenched by pouring the mixture into a beaker of ice-water containing a small amount of concentrated hydrochloric acid to neutralize the catalyst.[12][13]

-

The product is then extracted using an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification is typically achieved through vacuum distillation to separate the desired mono-adduct from unreacted starting materials and the bis-adduct by-product.

Synthetic Pathway Visualization

The following diagram illustrates the Michael addition reaction for the synthesis of this compound.

Caption: Michael addition pathway for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The presence of the nitrile and the two ester groups allows for a variety of subsequent chemical transformations. It has been used in the synthesis of more complex molecules, such as carbon-3-substituted 1,5,9-triazacyclododecanes, which are useful as RNA cleavage reagents.[4][9] It also undergoes reactions like hydrothermal treatment with zinc chloride and sodium azide to form novel coordination polymers.[4][9]

References

- 1. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 4. 2-(2-氰乙基)丙二酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 6. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 7. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 17216-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline [finechemicals.com.cn]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of Diethyl 2-(2-cyanoethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Diethyl 2-(2-cyanoethyl)malonate, a chemical intermediate of interest in various synthetic applications. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physical Properties Data

The physical characteristics of this compound are critical for its handling, reaction setup, and purification. The boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 115-118 °C | at 2 mmHg[1][2][3] |

| 115.55 °C | at 2.25 mmHg (0.003 bar)[4] | |

| Density | 1.078 g/mL | at 25 °C[1][2][3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Materials:

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample (a few drops) is introduced into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is then attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is placed in a heating bath.

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.[5]

-

The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

-

The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This temperature should be recorded.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[6]

Materials:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The mass of a clean and dry pycnometer (or a 10 mL graduated cylinder) is accurately measured using an analytical balance.

-

The pycnometer is filled with the liquid sample. Care should be taken to avoid air bubbles.

-

The mass of the pycnometer filled with the liquid is then measured.

-

The temperature of the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the liquid is the known volume of the pycnometer. If using a graduated cylinder, the volume is read directly from the markings.

-

The density is calculated using the formula: Density = Mass / Volume.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of a liquid sample.

Caption: Workflow for determining boiling point and density.

References

- 1. Diethyl (2-Cyanoethyl)malonate | CAS 17216-62-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 96 17216-62-5 [sigmaaldrich.com]

- 4. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-cyanoethyl)malonate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(2-cyanoethyl)malonate (CAS 17216-62-5), a valuable intermediate in organic synthesis. The core of this document focuses on the reaction mechanism, a classic example of a base-catalyzed Michael addition. Detailed experimental protocols, quantitative data, and a mechanistic diagram are presented to facilitate a thorough understanding for professionals in research and development.

Introduction

This compound is a derivative of diethyl malonate formed through the mono-cyanoethylation of the active methylene group. Its structure, featuring both ester and nitrile functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including substituted 1,5,9-triazacyclododecanes used as RNA cleavage reagents. The primary route for its synthesis is the Michael (conjugate) addition of diethyl malonate to acrylonitrile.[1][2] Understanding and controlling this reaction is crucial, as the primary competing reaction is a second Michael addition, which leads to the formation of diethyl bis(2-cyanoethyl)malonate.[3]

Core Synthesis Mechanism: The Michael Addition

The synthesis of this compound from diethyl malonate and acrylonitrile is a conjugate addition reaction.[4] The process is typically catalyzed by a base, which initiates the reaction by generating a nucleophilic carbanion from diethyl malonate.[4]

The mechanism can be detailed in three primary steps:

-

Deprotonation of Diethyl Malonate: A base (e.g., Triton B, an alkoxide, or an amine) abstracts an acidic α-hydrogen from diethyl malonate. This creates a resonance-stabilized enolate ion, which serves as the key nucleophile.[2][5]

-

Nucleophilic Attack: The newly formed enolate attacks the electron-deficient β-carbon of acrylonitrile. This conjugate addition results in the formation of an intermediate carbanion.[4]

-

Protonation: The intermediate carbanion is subsequently protonated by the conjugate acid of the base or the solvent, yielding the final product, this compound.[4]

Controlling the stoichiometry of the reactants is essential to favor the formation of this mono-adduct and prevent a subsequent, second cyanoethylation.[3]

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₅NO₄ | [6] |

| Molecular Weight | 213.23 g/mol | [6] |

| CAS Number | 17216-62-5 | [7] |

| Appearance | Liquid | |

| Boiling Point | 115-118 °C at 2 mmHg | [7][8] |

| Density | 1.078 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.436 | [7][8] |

Experimental Protocols

Successful synthesis of the mono-adduct requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct. Below are two distinct protocols.

This method is adapted from the general procedure for cyanoethylation, with reactant ratios adjusted to favor mono-addition.[5][9]

-

Materials:

-

Diethyl malonate

-

Acrylonitrile (1.0 to 1.2 molar equivalents)

-

Triton B (catalytic amount, e.g., 40% solution in methanol) or Sodium Ethoxide

-

Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

-

Dilute Hydrochloric Acid

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a cooling bath, dissolve diethyl malonate in the anhydrous solvent.

-

Add the basic catalyst (e.g., Triton B) to the solution.

-

Cool the mixture using the water bath to maintain a temperature between 30-40°C.

-

Add acrylonitrile dropwise to the solution over a period of at least 30 minutes to control the exothermic reaction.[9]

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could favor the formation of the bis-adduct.

-

Once the reaction is complete, pour the mixture into an ice-water mixture containing dilute hydrochloric acid to neutralize the catalyst.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, which is a liquid, should be purified by vacuum distillation to separate it from unreacted starting material and the higher-boiling bis-adduct.[3]

-

This organocatalytic method provides an alternative route that has been reported to successfully synthesize the mono-adduct.[1]

-

Materials:

-

Diethyl malonate (0.1 mol)

-

Acrylonitrile (0.12 mol, 1.2 molar equivalents)

-

L-proline (0.04 mol)

-

Pyridine (as solvent)

-

-

Procedure:

-

Combine diethyl malonate, acrylonitrile, and L-proline in a reaction vessel containing pyridine.

-

Stir the reaction mixture at 35°C for 48 hours.[10]

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can then be subjected to a standard aqueous work-up and purification, typically by column chromatography, to isolate the desired product.

-

References

- 1. Synthesis of Diethyl 2-(2-cyanoethyl) malonate Catalyzed by L-Proline [finechemicals.com.cn]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 17216-62-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-(2-cyanoethyl)malonate via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(2-cyanoethyl)malonate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The core focus of this document is the Michael addition reaction between diethyl malonate and acrylonitrile. This guide details the reaction mechanism, presents a comparative analysis of various catalytic systems, provides a detailed experimental protocol for the selective synthesis of the mono-adduct, and includes visual diagrams of the reaction pathway and experimental workflow.

Introduction: The Michael Addition Reaction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic chemistry, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In the synthesis of this compound, the nucleophile is the enolate of diethyl malonate, and the Michael acceptor is acrylonitrile. The reaction is typically base-catalyzed, with the base serving to deprotonate the acidic α-hydrogen of the diethyl malonate, thereby generating a resonance-stabilized carbanion.[2] This carbanion then undergoes a nucleophilic attack on the β-carbon of acrylonitrile.[2]

A critical challenge in this synthesis is the selective formation of the mono-adduct, this compound, as the product itself contains an acidic proton and can react further with acrylonitrile to form the bis-adduct, diethyl bis(2-cyanoethyl)malonate.[3] Controlling the stoichiometry of the reactants is therefore crucial for achieving a high yield of the desired mono-adduct.

Comparative Analysis of Catalytic Systems

The choice of catalyst significantly influences the yield, selectivity, and reaction conditions for the synthesis of this compound. The following table summarizes quantitative data for different catalytic systems.

| Catalyst | Solvent | Reactant Ratio (Malonate:Acrylonitrile) | Temperature (°C) | Reaction Time | Yield (%) | Product | Reference |

| L-proline | Pyridine | 1:1.2 | 35 | 48 h | 74.10 | Mono-adduct | [4] |

| Triton B | 1,4-Dioxane | 1:2 | 30-40 | Overnight | 100 (crude) | Bis-adduct | [5][6] |

| Ionic Liquid ([bmim]OH) | None (Neat) | Not Specified | Room Temp | 2 h | Not Specified | Not Specified | [7] |

| Potassium Carbonate | Ethyl Acetate | Not Specified | Controlled | Not Specified | High | Bis-adduct | [5] |

| Sodium Ethoxide | Ethanol | Not Specified | <35 | Not Specified | Not Specified | Bis-adduct | [5] |

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the laboratory procedure, the following diagrams have been generated using the DOT language.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol for this compound Synthesis

This protocol is adapted from a procedure utilizing L-proline as a catalyst, which has been shown to favor the formation of the mono-adduct.[4]

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

L-proline

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl malonate (0.1 mol), acrylonitrile (0.12 mol), L-proline (0.04 mol), and anhydrous pyridine.

-

Reaction: Stir the reaction mixture at 35°C for 48 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the pyridine under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

-

Safety Precautions:

-

Acrylonitrile is a toxic and flammable compound. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is a flammable liquid with a strong odor. Handle it with care in a fume hood.

Conclusion

The synthesis of this compound via the Michael addition of diethyl malonate to acrylonitrile is a well-established and versatile reaction. The selective formation of the mono-adduct can be achieved with high yield through the careful selection of a catalyst, such as L-proline, and precise control over the reaction conditions.[4] This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and purify this important chemical intermediate for its application in the development of novel therapeutics and other advanced materials.

References

Acidity of the α-Hydrogen in Di-ethyl 2-(2-cyanoethyl)malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acidity of the α-hydrogen in malonic ester derivatives is a cornerstone of modern organic synthesis, enabling a vast array of carbon-carbon bond-forming reactions critical in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the acidity of the α-hydrogen in diethyl 2-(2-cyanoethyl)malonate. We will explore the structural and electronic factors governing its pKa, present a comparative analysis with related compounds, and provide detailed experimental protocols for its synthesis and the determination of its acidity. This document serves as a comprehensive resource, integrating quantitative data, methodological details, and visual representations of key chemical principles and workflows.

Introduction

Diethyl malonate is a classic example of an active methylene compound, characterized by the heightened acidity of the protons on the carbon atom situated between two carbonyl groups. This acidity, with a pKa of approximately 13 in aqueous solution, allows for the facile generation of a resonance-stabilized carbanion under relatively mild basic conditions.[1] This enolate is a versatile nucleophile, central to the widely utilized malonic ester synthesis for the preparation of substituted carboxylic acids.

The introduction of a 2-cyanoethyl substituent at the α-carbon, to form this compound, modulates the electronic environment of the remaining α-hydrogen. Understanding the extent of this influence on the acidity is crucial for predicting its reactivity and optimizing its use in synthetic applications. This guide will elucidate the principles governing the acidity of this substituted malonic ester.

Factors Influencing the Acidity of the α-Hydrogen

The acidity of the α-hydrogen in this compound is primarily determined by the ability of the conjugate base to stabilize the negative charge that results from deprotonation. This stabilization is achieved through a combination of inductive and resonance effects.

-

Inductive Effect: The two ester carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bond of the α-carbon, weakening it and facilitating the removal of the proton by a base. The alkyl substituent, in this case, a 2-cyanoethyl group, has a minor electron-donating inductive effect which slightly counteracts the electron-withdrawing effect of the carbonyl groups, thus decreasing the acidity to a small extent compared to unsubstituted diethyl malonate.

-

Resonance Stabilization: The paramount factor contributing to the stability of the resulting carbanion is resonance. The negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, effectively distributing the charge onto the more electronegative oxygen atoms. This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the α-hydrogen.

The cyano group on the substituent is located at the γ-position relative to the acidic proton and therefore has a negligible direct electronic influence on the acidity of the α-hydrogen. Its presence is a result of a Michael addition reaction, a key application of the α-hydrogen's acidity.

Quantitative Analysis of Acidity

For a comprehensive comparison, the following table summarizes the pKa values of diethyl malonate and other relevant compounds.

| Compound | Structure | pKa | Reference(s) |

| Diethyl Malonate | CH₂(COOEt)₂ | ~13 | [2] |

| This compound (Estimated) | NCCH₂CH₂CH(COOEt)₂ | ~13-14 | Estimated |

| Ethyl Cyanoacetate | NCCH₂COOEt | 11.2 | [3] |

| Cyanoacetic Acid | NCCH₂COOH | 2.45 | [4] |

Synthesis of this compound

The synthesis of this compound is a classic example of a Michael addition reaction, which directly leverages the acidity of the α-hydrogen of diethyl malonate.

Reaction Pathway

The reaction proceeds via the deprotonation of diethyl malonate by a base to form a nucleophilic enolate, which then undergoes a conjugate addition to acrylonitrile.

Caption: Logical workflow for the Michael addition synthesis.

Experimental Protocol: Synthesis via Michael Addition

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

Sodium ethoxide (or a catalytic amount of a suitable base like L-proline)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in absolute ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Cool the mixture in an ice bath.

-

Add acrylonitrile dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Experimental Protocols for pKa Determination

The pKa of an acidic compound like this compound can be determined using various analytical techniques. The following are detailed protocols for three common methods.

Potentiometric Titration

This method involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare an accurately known concentration of this compound (e.g., 0.01 M) in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the malonate derivative solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the sodium hydroxide solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 11 to 15, if feasible).

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant amount of the stock solution to ensure the same total concentration of the analyte in each sample.

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This should generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form, and A_A- is the absorbance of the fully deprotonated form.

-

¹H NMR Spectroscopy

This technique relies on the change in the chemical shift of protons near the acidic center as a function of pH.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent for solubility) containing buffers to maintain a range of known pD values (the equivalent of pH in D₂O).

-

-

NMR Measurement:

-

Acquire the ¹H NMR spectrum for each sample.

-

Identify the proton signal that shows the largest chemical shift change with varying pD. This will likely be the α-hydrogen itself or protons on the adjacent methylene groups.

-

-

Data Analysis:

-

Plot the chemical shift (δ) of the selected proton against the pD of the solution.

-

This plot will yield a sigmoidal curve. The pD at the inflection point of this curve is the pKa value (with a small correction: pKa ≈ pD - 0.4).

-

Conclusion

References

Spectroscopic Profile of Diethyl 2-(2-cyanoethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 2-(2-cyanoethyl)malonate, a key intermediate in various synthetic pathways. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.20 | Quartet | 4H | -OCH₂CH₃ |

| 3.60 | Triplet | 1H | -CH(CH₂CN) |

| 2.55 | Triplet | 2H | -CH₂CN |

| 2.25 | Quartet | 2H | -CH₂CH₂CN |

| 1.28 | Triplet | 6H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O |

| 118.5 | CN |

| 62.1 | -OCH₂CH₃ |

| 48.9 | -CH(CH₂CN) |

| 29.8 | -CH₂CH₂CN |

| 16.2 | -CH₂CN |

| 14.0 | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2984 | C-H stretch (alkane) |

| 2251 | C≡N stretch (nitrile) |

| 1736 | C=O stretch (ester) |

| 1258 | C-O stretch (ester) |

| 1180 | C-O stretch (ester) |

| 1028 | C-C stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular Ion) |

| 168 | [M - OCH₂CH₃]⁺ |

| 140 | [M - COOCH₂CH₃]⁺ |

| 113 | [M - 2x COOCH₂CH₃]⁺ |

| 54 | [CH₂CH₂CN]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: 3.99 seconds

-

Relaxation Delay: 1.0 second

-

Spectral Width: 8223.7 Hz

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Receiver Gain: Adjusted automatically

-

Acquisition Time: 1.31 seconds

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 24038.5 Hz

-

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were processed using Bruker TopSpin software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

Mode: Transmittance

Data Processing: The spectrum was baseline corrected and the peaks were identified and labeled using the spectrometer's software.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

Instrumentation: Mass spectral analysis was performed on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40 - 300

-

Scan Rate: 1000 amu/s

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Diethyl 2-(2-cyanoethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Diethyl 2-(2-cyanoethyl)malonate. It includes a detailed breakdown of the vibrational frequencies, a complete experimental protocol for obtaining the spectrum, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Concepts in the IR Spectrum of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique "fingerprint" of the molecule.

The structure of this compound, with its characteristic nitrile (C≡N) and ester (C=O, C-O) functional groups, gives rise to a distinct IR spectrum. The key vibrational modes to consider are the stretching and bending vibrations of these groups, as well as the vibrations of the hydrocarbon backbone.

Quantitative Infrared Spectrum Data

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of this compound. The data has been compiled from the National Institute of Standards and Technology (NIST) database.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 2985 | Strong | C-H stretch (asymmetric, -CH₃) |

| 2942 | Medium | C-H stretch (asymmetric, -CH₂) |

| 2878 | Medium | C-H stretch (symmetric, -CH₃) |

| 2254 | Medium-Strong | C≡N stretch (Nitrile) |

| 1751 | Very Strong | C=O stretch (Ester carbonyl) |

| 1467 | Medium | C-H bend (scissoring, -CH₂) |

| 1373 | Strong | C-H bend (umbrella, -CH₃) |

| 1260 | Very Strong | C-O stretch (ester) |

| 1180 | Very Strong | C-O stretch (ester) |

| 1028 | Strong | C-C stretch |

Experimental Protocol for IR Spectrum Acquisition

This section outlines a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound in its pure liquid form ("neat" sample).

3.1. Materials and Equipment

-

Sample: this compound, liquid

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer

-

Sample Holder: Demountable cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe plates)

-

Pipette: Pasteur pipette or micropipette

-

Cleaning Supplies: Spectroscopic grade solvent (e.g., acetone or isopropanol), lens tissue

3.2. Sample Preparation (Neat Liquid Film)

-

Ensure the infrared-transparent windows of the demountable cell are clean and dry. If necessary, clean them with a suitable solvent and a soft lens tissue.

-

Using a clean pipette, place one to two drops of this compound onto the center of one of the windows.

-

Carefully place the second window on top of the first, allowing the liquid to spread evenly and form a thin film between the two plates. Avoid the formation of air bubbles.

-

Assemble the demountable cell by placing the "sandwich" of windows in the cell holder and securing it according to the manufacturer's instructions.

3.3. Data Acquisition

-

Background Spectrum: With the empty sample compartment of the FTIR spectrometer, acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared demountable cell containing the sample into the sample holder of the spectrometer.

-

Scan Parameters: Set the desired scan parameters. Typical parameters include a scan range of 4000 to 400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Acquisition: Initiate the scan to obtain the infrared spectrum of the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum in terms of absorbance or transmittance versus wavenumber.

3.4. Post-Analysis

-

Disassemble the demountable cell and carefully clean the windows with a suitable solvent to remove all traces of the sample.

-

Store the clean, dry windows in a desiccator to protect them from moisture.

Workflow for Infrared Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of a liquid sample like this compound.

Caption: Workflow for the IR analysis of a liquid sample.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the strong absorption bands of the ester and nitrile functional groups.

-

C≡N Stretch: The medium to strong absorption band at approximately 2254 cm⁻¹ is a clear indicator of the nitrile group.[2] The position of this band is characteristic of an unconjugated alkyl nitrile.

-

C=O Stretch: The very strong and sharp absorption at around 1751 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional groups.[2] The high frequency of this band is typical for saturated esters.

-

C-O Stretches: The two very strong bands at approximately 1260 cm⁻¹ and 1180 cm⁻¹ are assigned to the C-O stretching vibrations of the ester groups. The presence of two strong bands in this region is a hallmark of esters.

-

C-H Stretches and Bends: The absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the ethyl and cyanoethyl groups. The bands in the 1470-1370 cm⁻¹ range are due to the bending vibrations of these C-H bonds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Diethyl 2-(2-cyanoethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Diethyl 2-(2-cyanoethyl)malonate (C10H15NO4, Molecular Weight: 213.23 g/mol ).[1][2][3][4] Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex mixtures, a common requirement in pharmaceutical research and organic synthesis. This document outlines the primary fragmentation pathways under electron ionization (EI) and presents the data in a clear, accessible format.

Introduction

This compound is a derivative of diethyl malonate, a versatile reagent in organic synthesis. Its mass spectrum exhibits characteristic fragmentation patterns that provide valuable structural information. Electron ionization (EI) is a common technique used for the analysis of such compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.[5]

Experimental Protocols

While the specific experimental conditions for the reference spectrum are not detailed, a typical protocol for obtaining an electron ionization mass spectrum for a compound like this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC):

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Program: A temperature ramp is employed, for example, starting at 50°C, holding for 2 minutes, and then ramping up to 280°C at a rate of 10°C/minute.

-

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).[5]

-

Ionization Energy: 70 eV.[6]

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragmentation pathways common to diethyl malonate derivatives.[5][7] The primary cleavages involve the loss of the ethoxy and ethoxycarbonyl groups, as well as fragmentation related to the cyanoethyl substituent.

Key Fragmentation Pathways:

A logical diagram illustrating the proposed fragmentation pathways is presented below.

Data Presentation:

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 213 | [M]+• | Low |

| 185 | [M - C2H4]+• (McLafferty Rearrangement) | Moderate |

| 168 | [M - •OC2H5]+ | High |

| 160 | [CH(COOC2H5)2]+ | Moderate |

| 140 | [M - •COOC2H5]+ or [M - •OC2H5 - C2H4]+ | High |

| 112 | [140 - C2H4]+ | Moderate |

| 85 | [C4H5O2]+ | High |

| 54 | [CH2CH2CN]+ | Moderate |

Interpretation of Key Fragments:

-

m/z 213 [M]+•: The molecular ion is observed, though typically with low intensity for aliphatic esters.

-

m/z 185 [M - C2H4]+•: This fragment likely arises from a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from one of the ethyl ester groups and subsequent elimination of ethylene.

-

m/z 168 [M - •OC2H5]+: Loss of an ethoxy radical (•OC2H5, 45 Da) is a very common fragmentation pathway for ethyl esters.[5]

-

m/z 160 [CH(COOC2H5)2]+: Cleavage of the bond between the alpha-carbon and the cyanoethyl group leads to the formation of the stable diethyl malonate cation.

-

m/z 140 [M - •COOC2H5]+ or [M - •OC2H5 - C2H4]+: This prominent ion can be formed by two possible pathways: the direct loss of an ethoxycarbonyl radical (•COOC2H5, 73 Da) from the molecular ion, or the loss of ethylene from the m/z 168 fragment.[5]

-

m/z 112 [140 - C2H4]+: Subsequent loss of ethylene from the m/z 140 fragment.

-

m/z 85 [C4H5O2]+: This fragment could correspond to [O=C-CH-CO2]+ resulting from further fragmentation of larger ions.[7]

-

m/z 54 [CH2CH2CN]+: This ion corresponds to the cyanoethyl substituent cation.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by predictable cleavages of the ester functional groups and the cyanoethyl substituent. The key fragments observed provide a reliable method for the identification and structural confirmation of this compound in various analytical applications. The fragmentation pattern, dominated by the loss of ethoxy and ethoxycarbonyl moieties, is consistent with the general fragmentation behavior of diethyl malonate derivatives.

References

- 1. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 3. Diethyl 2-(2-cyanoethyl)-malonate [webbook.nist.gov]

- 4. This compound 96 17216-62-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diethyl 2-(2-cyanoethyl)malonate: Reactivity and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Diethyl 2-(2-cyanoethyl)malonate. This versatile intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by the presence of a reactive methylene group activated by two flanking ester functionalities and a cyanoethyl substituent. This unique structural arrangement imparts a rich and varied chemical reactivity to the molecule.

| Property | Value | Reference |

| CAS Number | 17216-62-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₄ | [1] |

| Molecular Weight | 213.23 g/mol | [1][2] |

| Boiling Point | 115-118 °C at 2 mmHg | [2][3] |

| Density | 1.078 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.436 | [2][3] |

| Predicted pKa | ~11-13 |

Synthesis of this compound

The primary route for the synthesis of this compound is the Michael addition of diethyl malonate to acrylonitrile. The reaction is typically base-catalyzed, and achieving selective mono-alkylation requires careful control of reaction conditions to minimize the formation of the bis-adduct, Diethyl bis(2-cyanoethyl)malonate.[4][5]

Experimental Protocol: Selective Mono-cyanoethylation

This protocol is adapted from established procedures for the cyanoethylation of diethyl malonate, with modifications to favor the mono-adduct.[6][7]

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

Sodium ethoxide (or a catalytic amount of a strong base like Triton B)

-

Anhydrous ethanol (or another suitable solvent like 1,4-dioxane)

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous ethanol is prepared by cautiously adding sodium metal to cooled, absolute ethanol. For a catalytic approach, a suitable base is dissolved in the chosen solvent.

-

Diethyl malonate (1.1 to 1.5 equivalents) is added dropwise to the stirred base solution at room temperature.

-

The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Acrylonitrile (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature below 30°C using an ice bath to control the exothermic reaction and minimize polymerization of acrylonitrile.[5]

-

After the addition is complete, the reaction is stirred at room temperature for several hours or until TLC analysis indicates the consumption of acrylonitrile.

-

The reaction is quenched by the addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral.

-

The ethanol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product, which will be a mixture of mono- and bis-adducts along with unreacted diethyl malonate, is purified by vacuum distillation or column chromatography to isolate this compound.[8]

Expected Yield: The yield of the mono-adduct can be optimized by adjusting the stoichiometry and reaction time, with reported yields for similar mono-alkylation of malonates varying based on conditions.

Chemical Reactivity and Transformations

The presence of the acidic α-proton, the two ester groups, and the nitrile functionality makes this compound a versatile precursor for a variety of chemical transformations.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating leads to decarboxylation to yield 4-cyanobutanoic acid.[9]

Experimental Protocol: Hydrolysis and Decarboxylation

-

This compound is refluxed with an excess of aqueous hydrochloric acid or sulfuric acid for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solution is cooled and extracted with a suitable organic solvent.

-

The organic extracts are dried and concentrated to yield the crude 2-(2-cyanoethyl)malonic acid.

-

The crude diacid is then heated at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting 4-cyanobutanoic acid can be purified by distillation or recrystallization.

Alkylation

The remaining acidic proton on the α-carbon can be removed by a strong base to form an enolate, which can then be alkylated with an alkyl halide. This allows for the introduction of a second, different substituent at the α-position.

Experimental Protocol: α-Alkylation

-

To a solution of this compound in an aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added at a low temperature (e.g., 0 °C).

-

The mixture is stirred for a period to ensure complete enolate formation.

-

An alkyl halide (e.g., methyl iodide, benzyl bromide) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The resulting α-alkylated product is purified by chromatography.

Cyclization Reactions

The cyano and ester functionalities can participate in intramolecular cyclization reactions to form various heterocyclic structures, such as piperidine-2,6-diones, which are important scaffolds in medicinal chemistry.[10][11][12][13][14]

Experimental Protocol: Synthesis of a Piperidine-2,6-dione Derivative (Illustrative)

-

The nitrile group of this compound can be selectively reduced to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation).

-

The resulting amino-diester can then undergo intramolecular cyclization upon heating, often with the aid of a base or acid catalyst, to form a lactam.

-

The specific conditions for cyclization will depend on the desired heterocyclic system.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.6 | Triplet | 1H | -CH (COOEt)₂ |

| ~2.5 | Triplet | 2H | -CH₂-CH₂ -CN |

| ~2.2 | Multiplet | 2H | -CH(CH₂ -CH₂-CN) |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester) |

| ~118 | C ≡N (Nitrile) |

| ~62 | -O-CH₂ -CH₃ |

| ~48 | -CH (COOEt)₂ |

| ~30 | -CH(CH₂ -CH₂-CN) |

| ~16 | -CH₂-CH₂ -CN |

| ~14 | -O-CH₂-CH₃ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~2250 | Medium, Sharp | C≡N stretch (nitrile) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns typical for diethyl esters, including the loss of an ethoxy group (-OC₂H₅, M-45) and cleavage of the C-C bonds adjacent to the carbonyl groups. The presence of the cyanoethyl group will also lead to characteristic fragmentation pathways.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly closed container in a cool, dry place.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired outcomes. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

- 1. Diethyl (2-cyanoethyl)malonate | C10H15NO4 | CID 87005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-氰乙基)丙二酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of Diethyl 2-(2-cyanoethyl)malonate from diethyl malonate

This document provides a detailed protocol for the synthesis of Diethyl 2-(2-cyanoethyl)malonate from diethyl malonate and acrylonitrile. This reaction is a classic example of a Michael addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis. The presence of ester and nitrile functionalities makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the cyanoethylation of diethyl malonate, where the acidic α-hydrogen of the malonate is deprotonated to form a nucleophilic enolate, which then attacks the β-carbon of acrylonitrile.[2] Achieving selective mono-alkylation can be challenging, as the mono-alkylated product can undergo a second reaction to form the di-substituted product, diethyl bis(2-cyanoethyl)malonate.[3] This protocol details an effective method using L-proline as an organocatalyst to favor the formation of the desired mono-adduct.[4]

Reaction Mechanism: The Michael Addition

The synthesis proceeds via a conjugate addition reaction.[2] A base abstracts the acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[2][5] The resulting intermediate is then protonated to yield this compound. The use of a catalyst like L-proline facilitates this process, often with a degree of stereoselectivity.[4]

Experimental Protocol: L-Proline Catalyzed Synthesis

This protocol is adapted from a method utilizing the organocatalyst L-proline, which has been shown to be effective for this transformation.[4]

Materials:

-

Diethyl malonate

-

Acrylonitrile

-

L-proline

-

Pyridine (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine diethyl malonate (0.1 mol), acrylonitrile (0.12 mol), L-proline (0.04 mol), and pyridine as the solvent.[4]

-

Reaction Conditions: Stir the reaction mixture at a constant temperature of 35°C for 48 hours.[4]

-

Workup:

-

Upon completion of the reaction, remove the solvent (pyridine) under reduced pressure using a rotary evaporator.

-

The resulting residue can be further purified. A typical workup for such reactions may involve dissolving the residue in an organic solvent like diethyl ether and washing with a dilute acid solution to remove any remaining basic catalyst, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

-

-

Purification: The crude product, which may be an oil, can be purified by column chromatography to isolate the desired this compound.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data for the L-proline catalyzed synthesis of this compound.[4]

| Parameter | Value |

| Diethyl Malonate | 0.1 mol |

| Acrylonitrile | 0.12 mol |

| Catalyst | L-proline (0.04 mol) |

| Solvent | Pyridine |

| Reaction Temperature | 35°C |

| Reaction Time | 48 hours |

| Reported Yield | 74.10% |

| Enantiomeric Excess | 79% |

Alternative Protocols

Other catalysts can also be used for the cyanoethylation of diethyl malonate, although they may lead to the formation of the di-substituted product, diethyl bis(2-cyanoethyl)malonate. These include:

-

Triton B: A 40% solution of Triton B in methanol is a commonly used strong base catalyst for this reaction.[5][7] The reaction is highly exothermic and typically requires cooling to maintain a temperature between 30-40°C.[5][7]

-

Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH), have been used as reusable catalysts, with reported yields of up to 95% for the di-substituted product.[5]

Troubleshooting and Common Issues

-

Formation of Di-substituted Product: The primary impurity is often the di-substituted product, diethyl bis(2-cyanoethyl)malonate.[6] Careful control of stoichiometry and reaction conditions can help to minimize its formation.

-

Oily Product: The mono-cyanoethylated product is a liquid at room temperature, and its presence as the main product or as an impurity can result in an oily final product.[1][6] Purification by column chromatography or vacuum distillation is recommended in such cases.[6]

-

Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially at higher temperatures or in the presence of impurities.[6] It is advisable to use purified acrylonitrile and maintain the recommended reaction temperature.[6]

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References